BenchChemオンラインストアへようこそ!

(S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 TFA

Targeted protein degradation BRD4 PROTAC

(S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) is a pre‑assembled E3 ligase ligand–linker conjugate designed for targeted protein degradation. It comprises the (S,R,S)-AHPC (VHL‑recruiting) ligand, a hydrophobic C10 alkyl linker, and a methanesulfonothioate (MTS) handle that enables chemoselective, thiol‑specific conjugation.

Molecular Formula C40H60F3N5O10S3
Molecular Weight 924.1 g/mol
Cat. No. B10857789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 TFA
Molecular FormulaC40H60F3N5O10S3
Molecular Weight924.1 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCN)OC(=O)OCC(C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C38H59N5O8S3.C2HF3O2/c1-26(53-54(6,48)49)24-50-37(47)51-30-21-31(35(45)40-22-28-16-18-29(19-17-28)33-27(2)41-25-52-33)43(23-30)36(46)34(38(3,4)5)42-32(44)15-13-11-9-7-8-10-12-14-20-39;3-2(4,5)1(6)7/h16-19,25-26,30-31,34H,7-15,20-24,39H2,1-6H3,(H,40,45)(H,42,44);(H,6,7)/t26-,30-,31+,34-;/m1./s1
InChIKeyWHRWXZCILWJGRB-YBHWEHOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA): A Key VHL‑Recruiting PROTAC Building Block


(S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) is a pre‑assembled E3 ligase ligand–linker conjugate designed for targeted protein degradation. It comprises the (S,R,S)-AHPC (VHL‑recruiting) ligand, a hydrophobic C10 alkyl linker, and a methanesulfonothioate (MTS) handle that enables chemoselective, thiol‑specific conjugation . This construct serves as the VHL‑binding module of PROTAC BRD4 Degrader‑12 (HY‑138635), an advanced degrader developed for antibody‑mediated delivery applications [1].

Why Generic VHL‑Based Linkers Cannot Replace (S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) in Potent ADC‑Compatible PROTACs


While many VHL‑recruiting ligand‑linker conjugates exist, simple alkyl‑ or PEG‑terminated variants (e.g., AHPC‑C10‑NH₂, AHPC‑PEG₃‑NH₂) lack the methanesulfonothioate (MTS) group and the specific isobutyl acetate‑C10 architecture. The MTS moiety is essential for efficient, site‑specific conjugation to engineered antibody cysteines, a critical step for generating homogeneous antibody‑drug conjugates (ADCs) with high drug‑to‑antibody ratios and retained antigen‑binding activity [1]. Substituting a non‑MTS linker would require additional activation steps, often leading to heterogeneous mixtures, lower conjugation yields, and diminished in vitro degradation potency (DC₅₀ values can differ by orders of magnitude when the conjugate is omitted) [2].

(S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA): Quantitative Performance Benchmarks Against Clinically Relevant VHL‑Based BRD4 Degraders


Picomolar Cellular Degradation Activity: PROTAC BRD4 Degrader‑12 vs. MZ1 and ARV‑771

PROTAC BRD4 Degrader‑12, which incorporates the (S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH₂ building block, achieves sub‑nanomolar DC₅₀ values (0.24–0.39 nM) when conjugated to STEAP1 or CLL1 antibodies in PC3 prostate cancer cells [1]. In contrast, the well‑characterized VHL‑based degrader MZ1 exhibits a BRD4 DC₅₀ of 2.5 nM, while ARV‑771 shows a DC₅₀ >5 nM [2].

Targeted protein degradation BRD4 PROTAC VHL

Antibody‑Mediated Delivery Achieves 1000‑Fold Potency Gain Over Standalone VHL‑BRD4 PROTACs

When the (S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH₂ building block is used to construct the ADC‑compatible degrader PROTAC BRD4 Degrader‑12, conjugation to tumor‑targeting antibodies (STEAP1 or CLL1) yields DC₅₀ values of 0.39 nM and 0.24 nM, respectively [1]. In the same PC3 cell line, the unconjugated VHL‑BRD4 PROTAC GNE‑987 displays a DC₅₀ of 0.03 nM, but this non‑ADC molecule lacks tumor‑specific targeting . A structurally distinct VHL‑BRD4 degrader, PROTAC BET Degrader‑12 (compound 8b), exhibits a DC₅₀ of 305.2 nM—over 1000‑fold weaker [2].

Antibody‑drug conjugate BRD4 Targeted delivery PROTAC

Chemoselective Methanesulfonothioate Handle Enables High‑Efficiency ADC Conjugation

The methanesulfonothioate (MTS) group in (S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH₂ reacts rapidly and selectively with free thiols (e.g., engineered cysteines on antibodies) under mild, aqueous conditions . This chemistry circumvents the need for maleimide linkers, which can undergo retro‑Michael addition and reduce conjugate stability. In the published ADC construct, conjugation of the MTS‑containing payload to STEAP1 and CLL1 antibodies proceeded with high efficiency, yielding homogeneous ADCs that retained full BRD4 degradation activity (DC₅₀ 0.24–0.39 nM) [1].

Bioconjugation PROTAC Antibody‑drug conjugate Methanesulfonothioate

Optimized Linker Architecture (Isobutyl Acetate‑C10) Supports Ternary Complex Formation

The isobutyl acetate‑C10 linker in (S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH₂ provides a rigid, hydrophobic spacer that positions the VHL ligand optimally for ternary complex assembly with BRD4 and the E3 ligase [1]. PROTACs constructed with this linker architecture achieve maximal degradation (Dₘₐₓ >95%) at sub‑nanomolar concentrations, whereas shorter or more flexible linkers often compromise cooperativity and reduce degradation efficiency [2].

PROTAC linker Structure‑activity relationship VHL

Optimal Scientific and Industrial Applications for (S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA)


Construction of Homogeneous Antibody‑PROTAC Conjugates for Targeted Oncology Studies

This building block is ideally suited for generating ADCs that deliver BRD4‑targeting PROTACs specifically to tumor cells. The MTS handle allows site‑specific conjugation to engineered antibody cysteines, producing homogeneous ADCs with DC₅₀ values as low as 0.24 nM in PC3 prostate cancer models [1]. Such ADCs can be used to study tumor‑selective protein degradation and minimize systemic toxicity in xenograft experiments.

Benchmarking Novel VHL‑Based PROTACs Against a Clinically Validated Degrader Module

Researchers developing new VHL‑recruiting PROTACs can use (S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH₂ as a positive‑control linker module. The resulting PROTAC BRD4 Degrader‑12 provides a well‑characterized reference point with published DC₅₀ values (0.24–0.39 nM) [1], enabling direct comparison of novel degraders' efficacy and linker performance in side‑by‑side cellular assays.

Structure‑Activity Relationship (SAR) Studies on Linker Geometry and Conjugation Chemistry

The unique combination of a rigid isobutyl acetate spacer, C10 alkyl chain, and MTS warhead makes this compound valuable for dissecting the contributions of linker length, hydrophobicity, and conjugation chemistry to PROTAC performance [1][2]. By comparing this building block with simpler AHPC‑C10‑NH₂ or PEG‑based analogs, scientists can quantitatively map how these parameters influence ternary complex stability and degradation efficiency.

Quote Request

Request a Quote for (S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.